An In-Depth Technical Guide to the Synthesis and Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine
An In-Depth Technical Guide to the Synthesis and Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of N-Methyl-2,3-dihydro-1H-inden-1-amine, a significant molecule within the aminoindane class of compounds. The aminoindane scaffold is a cornerstone in medicinal chemistry, notably for its role in the development of monoamine oxidase (MAO) inhibitors. This document will delve into the synthetic pathways, with a focus on reductive amination, and elucidate the physicochemical and pharmacological properties of the title compound. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers in their exploration of this and related molecules.
Introduction and Significance
N-Methyl-2,3-dihydro-1H-inden-1-amine, with the Chemical Abstracts Service (CAS) registry number 2084-72-2, belongs to the family of aminoindanes, which are bicyclic compounds featuring a benzene ring fused to a cyclopentane ring bearing an amine substituent.[1] The strategic importance of this structural motif is underscored by its presence in a variety of biologically active molecules. Notably, derivatives of 2,3-dihydro-1H-inden-1-amine have been extensively investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurochemistry of Parkinson's disease.[2][3] The N-methylation of the primary amine at the 1-position of the indane ring can significantly modulate the pharmacological profile, including potency, selectivity, and metabolic stability. This guide aims to provide a detailed examination of the synthesis and properties of N-Methyl-2,3-dihydro-1H-inden-1-amine, offering a foundational resource for its application in research and drug discovery.
Strategic Synthesis: Reductive Amination as the Keystone
The most direct and widely employed method for the synthesis of N-Methyl-2,3-dihydro-1H-inden-1-amine is the reductive amination of 2,3-dihydro-1H-inden-1-one (1-indanone) with methylamine.[4][5] This versatile reaction proceeds in a one-pot fashion, combining the carbonyl compound and the amine with a suitable reducing agent. The reaction is predicated on the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is paramount to achieving a high yield and purity of the target secondary amine, while minimizing the formation of byproducts.
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The Carbonyl Precursor: 1-Indanone is the logical starting material, providing the requisite carbon skeleton. Its commercial availability and reactivity make it an ideal precursor.
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The Amine Source: Methylamine can be introduced as a solution in a suitable solvent (e.g., methanol or THF) or as its hydrochloride salt, with the latter requiring the addition of a base to liberate the free amine.
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The Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the starting ketone.[5] This selectivity minimizes the reduction of 1-indanone to 1-indanol, a common side reaction with less selective reducing agents like sodium borohydride (NaBH₄). The use of NaBH(OAc)₃ also allows the reaction to be performed in a single step, as it is stable in the presence of the amine and ketone.
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The Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically preferred to prevent the hydrolysis of the reducing agent and to facilitate the formation of the imine intermediate.
Experimental Workflow: A Self-Validating System
The following protocol represents a robust and reproducible method for the synthesis of N-Methyl-2,3-dihydro-1H-inden-1-amine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-Methyl-2,3-dihydro-1H-inden-1-amine.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.5-2.0 eq) in a suitable solvent at 0°C.
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Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Methyl-2,3-dihydro-1H-inden-1-amine.
Physicochemical and Spectroscopic Properties
Table of Predicted and Known Properties:
| Property | Predicted/Known Value | Reference/Basis |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or low melting solid | General property of secondary amines |
| Boiling Point | Higher than corresponding alkanes, lower than alcohols | [6][7] |
| Solubility | Soluble in common organic solvents (DCM, MeOH, etc.) | General property of amines |
| ¹H NMR | Aromatic protons (δ 7.1-7.3), benzylic proton (δ ~4.0), aliphatic protons (δ 1.8-3.0), N-methyl protons (δ ~2.4) | [8][9] |
| ¹³C NMR | Aromatic carbons (δ 120-145), benzylic carbon (δ ~60-65), aliphatic carbons (δ 25-40), N-methyl carbon (δ ~30-35) | [8][9] |
| IR Spectroscopy | N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic) | [8][9] |
| Mass Spectrometry | Molecular ion peak (m/z = 147), fragmentation pattern consistent with the indane structure | [10] |
Pharmacological Profile: A Focus on Monoamine Oxidase Inhibition
The aminoindane scaffold is a well-established pharmacophore for MAO inhibitors. Rasagiline, an N-propargyl-1-aminoindan, is a potent, selective, and irreversible MAO-B inhibitor used in the treatment of Parkinson's disease. The introduction of an N-methyl group in place of the N-propargyl group is expected to alter the inhibitory profile.
Diagram of Potential Pharmacological Interactions:
Caption: Potential interactions of N-Methyl-2,3-dihydro-1H-inden-1-amine with MAOs.
While specific binding affinities and IC₅₀ values for N-Methyl-2,3-dihydro-1H-inden-1-amine are not extensively reported, it is reasonable to hypothesize that it will exhibit inhibitory activity against MAO-A and/or MAO-B. The selectivity for MAO-B over MAO-A is a key determinant of the therapeutic potential and side-effect profile of such inhibitors. Further research is warranted to fully characterize the pharmacological activity of this compound.
Conclusion and Future Directions
N-Methyl-2,3-dihydro-1H-inden-1-amine is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. The reductive amination of 1-indanone provides a reliable and scalable route to this molecule. Its structural similarity to known MAO inhibitors suggests that it may possess interesting pharmacological properties. Future research should focus on the detailed characterization of its physicochemical and spectroscopic properties, as well as a thorough evaluation of its biological activity, including its potency and selectivity as a monoamine oxidase inhibitor. Such studies will further elucidate the structure-activity relationships within the aminoindane class and could pave the way for the development of novel therapeutic agents.
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